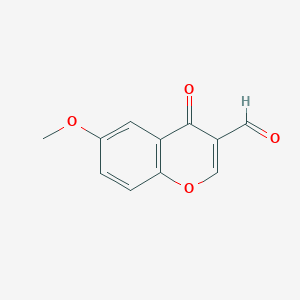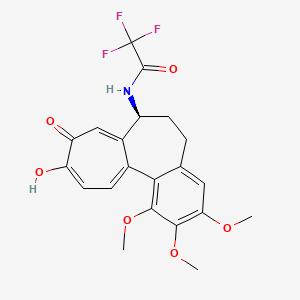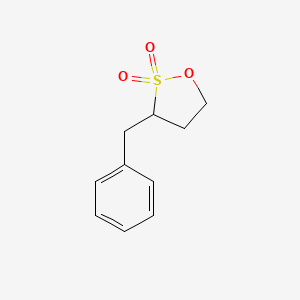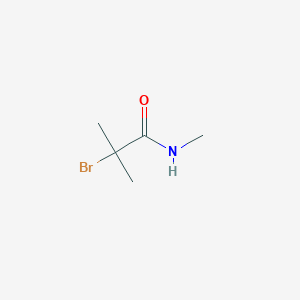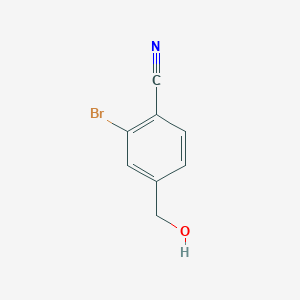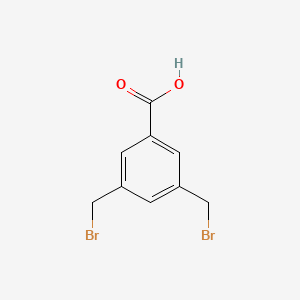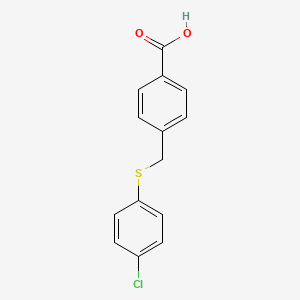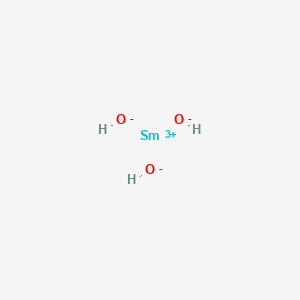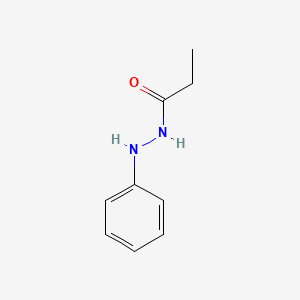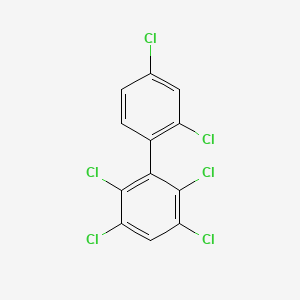
2,2',3,4',5,6-Hexachlorobiphenyl
Overview
Description
2,2',3,4',5,6-Hexachlorobiphenyl (HCB) is a persistent organic pollutant (POP) that is typically found in the environment due to its use in certain industrial processes. HCB is a halogenated biphenyl compound that is of particular interest due to its potential health and environmental impacts. HCB has been found to be a carcinogen, neurotoxin, and endocrine disruptor, and can have adverse effects on the reproductive, immune, and nervous systems.
Scientific Research Applications
Environmental Science: Phototransformation in Water
- Application Summary : PCB 153 undergoes phototransformation in water influenced by dissolved organic matter (DOM), which is significant for understanding the natural attenuation of PCBs in aquatic environments .
- Methods : The study investigated the degradation of PCB 153 under simulated sunlight in the presence of humic acid (HA), using gas chromatography-mass spectrometry for product analysis and electron spin-resonance spectroscopy for reactive species identification .
- Results : The addition of HA accelerated the degradation of PCB 153, with rate constants ranging from 0.0214 to 0.0358 h^-1. The main degradation products were 4-hydroxy-2,2’,4’,5,5’-pentaCB and 2,4,5-trichlorobenzoic acid .
Material Science: Photocatalytic Degradation
- Application Summary : The photocatalytic activity of magnetically recyclable core-shell nanocomposites was enhanced for the degradation of PCB 153 under UV-LED irradiation .
- Methods : The study utilized Fe3O4@SiO2@TiO2 nanocomposites, characterized by various spectroscopic and microscopic techniques, to investigate the effect of parameters like catalyst dosage, PCB 153 concentration, and solution pH on degradation efficiency .
- Results : Optimal conditions led to a degradation efficiency of 96.5% and a significant rate of mineralization (75.3%) compared to control experiments .
Toxicology: Accumulation and Impact on Health
- Application Summary : PCB 153 is a persistent organic pollutant that accumulates in the environment and food, posing health risks .
- Methods : A toxicity study was conducted using highly purified PCB 153 to assess its impact on health over a 28-day period .
Chemistry: Reactivity and Stability
- Application Summary : The chemical reactivity and stability of PCB 153 have been studied to understand its persistence and potential for remediation .
- Methods : Historical data and chemical analysis were used to assess the properties of PCB 153, including its reactivity under various conditions .
- Results : The findings highlighted the challenges in degrading PCB 153 due to its high stability and resistance to biotic pathways .
Biochemistry: Metabolic Activation
- Application Summary : PCB 153 activates the expression of genes involved in the metabolism of xenobiotic chemicals .
- Methods : Gene expression analysis was performed to determine the impact of PCB 153 on the activation of metabolic enzyme genes .
- Results : The study found that PCB 153 influences the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as CYP1A1 .
Ecology: Environmental Contamination and Remediation
- Application Summary : The role of PCB 153 in environmental contamination and the potential for its natural remediation have been debated due to its extraordinary stability .
- Methods : Research has focused on the indirect photolysis of PCB 153 using sunlight and photosensitizers, exploring photoinduced electron transfer mechanisms for dechlorination .
- Results : The studies suggest that phototransformation sensitized by DOM, involving reactions with reactive species, may be an important mechanism for the natural attenuation of PCBs .
Food Safety: Detection in Dairy Products
- Application Summary : Utilizing two-dimensional gas chromatography for the determination of PCB 153 in milk, addressing the complexity of food matrices and interferences .
- Methods : The method involves multidimensional chromatography techniques, such as liquid chromatography–gas chromatography (LC–GC), to separate and identify PCB 153 in the presence of complex matrix interferences .
- Results : This technique enhances the accuracy and precision of detecting PCB 153 in food products, ensuring food safety and compliance with regulatory standards .
Industrial Chemistry: Historical Use and Discontinuation
- Application Summary : PCB 153 was historically used in electrical transformers, hydraulic fluids, and as a plasticizer in synthetic resins, among other applications .
- Methods : Review of historical data and industrial records to understand the usage patterns and reasons for the discontinuation of PCB 153 .
- Results : The analysis provides insights into the environmental and health impacts that led to the ban on PCBs, including PCB 153, and the ongoing presence of these compounds in older equipment still in use today .
Neurochemistry: Effects on Dopaminergic Systems
- Application Summary : Investigating the hypothesis that PCB 153 affects dopaminergic cells in culture and its potential inhibition of dopamine synthesis .
- Methods : The study used human liver microsomes (HLMs) and dopaminergic cells in culture to assess the atropselective oxidation of PCB 153 .
- Results : The findings suggest that PCB 153 may have an inhibitory effect on dopamine uptake and content, with implications for neurological health .
Pharmacology: Enantiomeric Enrichment
- Application Summary : Studying the enantiomeric enrichment of PCB 153 in mice after induction of cytochrome P450 enzymes .
- Methods : The research involved administering PCB 153 to mice and analyzing the enantiomeric ratios to understand the metabolic processes .
- Results : The study provided data on the dose-dependent enantiomeric enrichment of PCB 153, which is valuable for understanding its pharmacokinetics and dynamics .
Environmental Remediation: Enhanced Dechlorination
- Application Summary : The study focuses on enhanced dechlorination of PCB 153 in water-sediment mixtures by adding anthraquinone-2,6-disulfonic acid (AQDS), a model substance for quinone moieties in humic acid .
- Methods : The degradation of PCB 153 was studied by adding different concentrations of AQDS to water and sediment mixtures, with chemical reduction by sterile AH2QDS to investigate the mechanisms involved .
- Results : The addition of AQDS significantly increased the loss percentage of PCB 153 after 15 days of incubation, with less chlorinated congeners identified as the products through dechlorination mainly in para positions .
Analytical Chemistry: Advanced Detection Techniques
- Application Summary : The application involves the use of advanced analytical techniques for the detection and quantification of PCB 153 in environmental samples .
- Methods : Techniques such as high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) are employed to measure PCB 153 levels with high precision and accuracy .
- Results : These methods allow for the detection of PCB 153 at very low concentrations, contributing to the understanding of its distribution and fate in the environment .
Public Health: Epidemiological Studies
- Application Summary : Epidemiological studies investigate the association between exposure to PCB 153 and various health outcomes in human populations .
- Methods : These studies typically involve the collection of blood samples from participants to measure PCB 153 levels and assess correlations with health parameters .
- Results : Findings from such studies can provide evidence of potential health risks associated with PCB 153 exposure, informing public health policies and interventions .
Molecular Biology: Gene Expression Modulation
- Application Summary : Research in molecular biology explores how PCB 153 modulates gene expression, particularly genes involved in detoxification pathways .
- Methods : Techniques like quantitative PCR (qPCR) are used to measure changes in mRNA levels of specific genes upon exposure to PCB 153 .
- Results : The results can reveal the molecular mechanisms by which PCB 153 affects cellular processes and contributes to its toxic effects .
Wildlife Conservation: Impact on Marine Mammals
- Application Summary : Studies assess the impact of PCB 153 on marine mammals, which are particularly vulnerable due to their position at the top of the food chain .
- Methods : Research involves measuring PCB 153 levels in tissue samples and examining correlations with reproductive and immune system health .
- Results : Such studies are crucial for understanding the ecological risks posed by PCB 153 and for the development of conservation strategies .
Chemical Engineering: Treatment Technologies
- Application Summary : This field explores the development of treatment technologies to remove or degrade PCB 153 from contaminated sites .
- Methods : Methods such as advanced oxidation processes (AOPs), bioremediation, and phytoremediation are tested for their efficacy in treating PCB 153 contamination .
- Results : The effectiveness of these technologies is evaluated based on the degree of PCB 153 removal or degradation achieved .
properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-6(7(14)3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQONCPKMJSBHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074200 | |
| Record name | 2,2',3,4',5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4',5,6-Hexachlorobiphenyl | |
CAS RN |
68194-13-8 | |
| Record name | 2,2′,3,4′,5,6-Hexachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4',5,6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',5,6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VX95V2408 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



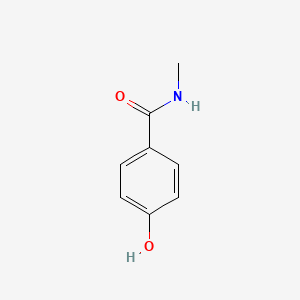
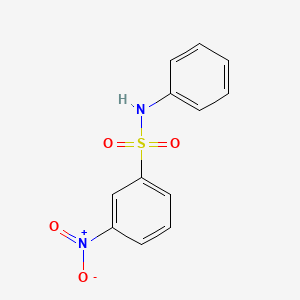
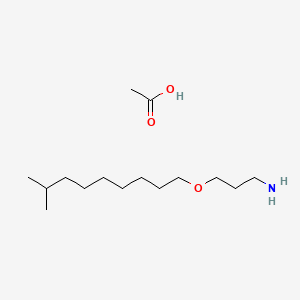
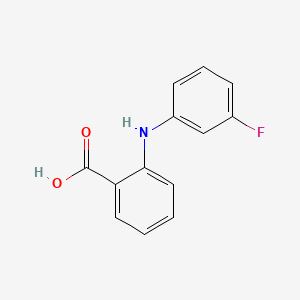
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1594533.png)
